1-(2-Methylphenyl)hexan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
35028-08-1 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(2-methylphenyl)hexan-1-one |
InChI |
InChI=1S/C13H18O/c1-3-4-5-10-13(14)12-9-7-6-8-11(12)2/h6-9H,3-5,10H2,1-2H3 |
InChI Key |
NTXYYQUXNBQSIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=CC=CC=C1C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Precursor-Based Synthesis Approaches
The synthesis of 1-(2-methylphenyl)hexan-1-one (B14163175) often begins with readily available aromatic precursors, primarily through electrophilic aromatic substitution. The Friedel-Crafts acylation stands as a cornerstone method in this category.
Friedel-Crafts Acylation of Methyl-Substituted Arenes
The most direct route for synthesizing this compound is the Friedel-Crafts acylation of toluene (B28343) (methylbenzene). libretexts.org This electrophilic aromatic substitution involves reacting toluene with an acylating agent, such as hexanoyl chloride or hexanoic anhydride (B1165640), in the presence of a Lewis acid catalyst. masterorganicchemistry.comsigmaaldrich.com The Lewis acid, commonly aluminum chloride (AlCl₃), activates the acylating agent to form a highly electrophilic acylium ion. sigmaaldrich.com This ion is then attacked by the electron-rich aromatic ring of toluene.
The reaction is typically performed by adding the acylating agent to a mixture of toluene and the Lewis acid catalyst. The methyl group on the toluene ring is an activating, ortho-, para-director, meaning it increases the rate of electrophilic substitution and directs the incoming acyl group to the positions ortho (2-) and para (4-) to itself. libretexts.org This results in a mixture of two main isomeric products: this compound and 1-(4-methylphenyl)hexan-1-one.
| Reactant 1 | Reactant 2 | Catalyst | Primary Products | Ref. |
|---|---|---|---|---|
| Toluene | Hexanoyl Chloride | AlCl₃ | This compound & 1-(4-methylphenyl)hexan-1-one | libretexts.org |
| Toluene | Hexanoic Anhydride | Lewis Acids | This compound & 1-(4-methylphenyl)hexan-1-one | organic-chemistry.org |
Regioselective Acylation of o-Xylene (B151617) Derivatives
While the direct acylation of o-xylene (1,2-dimethylbenzene) would not yield the target compound, studying its acylation provides insight into the directing effects of multiple alkyl groups. In o-xylene, the two methyl groups cooperatively direct incoming electrophiles. However, acylation of o-xylene typically leads to 3,4-dimethyl- and 2,3-dimethyl-substituted ketones.
For the synthesis of the target molecule, the relevant "derivative" is toluene itself. The regioselectivity of toluene acylation is a critical factor. The methyl group directs the incoming hexanoyl group to both the ortho and para positions. libretexts.org Achieving high selectivity for the ortho-isomer (this compound) over the para-isomer is challenging due to steric hindrance from the adjacent methyl group. Typically, Friedel-Crafts acylations on monosubstituted benzenes with activating groups favor the para product. libretexts.org For instance, the acylation of toluene often yields the 4-acyl product as the major isomer. oup.com
Considerations for Selectivity in Aryl Ketone Formation
Several factors influence the regioselectivity of the Friedel-Crafts acylation of toluene, determining the ratio of ortho to para isomers.
Steric Hindrance : The primary reason for the preference for para-acylation is steric hindrance. The bulky acylium ion-catalyst complex experiences greater steric repulsion from the ortho-methyl group than from the distant para-position. libretexts.org
Catalyst Choice : The nature and amount of the Lewis acid catalyst can affect the isomer distribution. While strong Lewis acids like AlCl₃ are common, alternative catalysts have been explored to improve selectivity. researchgate.netcore.ac.uk Using a large, bulky catalyst complex can further increase the steric hindrance at the ortho position, thus enhancing para-selectivity. Conversely, certain catalytic systems might favor ortho-substitution through chelation or other directive effects, although this is less common in standard Friedel-Crafts reactions. Studies on the acylation of toluene have shown that the ratio of isomers can be influenced by the specific Lewis acid used. oup.comacs.org For example, catalysts like ReBr(CO)₅ have been used, though they still often result in a predominance of the para isomer. oup.com
Reaction Temperature : Temperature can also play a role in product distribution. At higher temperatures, the reaction may approach thermodynamic equilibrium, which could favor a different isomer ratio compared to the kinetically controlled product distribution typically obtained at lower temperatures. libretexts.org
Solvent : The choice of solvent can influence the reactivity and selectivity by affecting the solubility of the reactants and the nature of the electrophilic species. core.ac.uk
| Factor | Effect on Ortho-Isomer (Target Compound) Yield | Reason | Ref. |
|---|---|---|---|
| Steric Hindrance | Generally decreases yield | Repulsion between the methyl group and the incoming acyl group favors para-substitution. | libretexts.org |
| Bulky Catalyst | Generally decreases yield | Increases steric hindrance at the ortho position. | core.ac.uk |
| Low Temperature | Kinetically controlled | May favor one isomer over another based on activation energy barriers. | libretexts.org |
| High Temperature | Thermodynamically controlled | Product distribution may shift towards the most stable isomer. | libretexts.org |
Advanced Synthetic Transformations Leading to the Ketone Moiety
Beyond traditional Friedel-Crafts reactions, other synthetic methods can be employed to form the ketone functional group of this compound. These often involve modern carbon-carbon bond-forming strategies or oxidation reactions.
Carbon-Carbon Bond Formation Strategies
Modern organic synthesis provides several alternatives to Friedel-Crafts acylation for the formation of aryl ketones. researchgate.net A prominent method involves the reaction of organometallic reagents with nitriles or other carboxylic acid derivatives. masterorganicchemistry.comorganicchemistrytutor.com
One such strategy is the reaction of a Grignard reagent with a nitrile. organicchemistrytutor.com This can be approached in two ways:
Reacting 2-methylphenylmagnesium bromide (prepared from 2-bromotoluene) with hexanenitrile.
Reacting hexylmagnesium bromide (prepared from 1-bromohexane) with 2-methylbenzonitrile.
In this reaction, the nucleophilic Grignard reagent attacks the electrophilic carbon of the nitrile group. The resulting imine intermediate is then hydrolyzed with aqueous acid to yield the desired ketone. masterorganicchemistry.comorganicchemistrytutor.com This method is advantageous because the intermediate magnesium salt of the imine is unreactive towards a second molecule of the Grignard reagent, preventing the over-addition that can be a problem in reactions with other acid derivatives like esters or acyl chlorides. organicchemistrytutor.com Copper(I) salts can be used to catalyze the addition, especially with sterically hindered components. acs.org
| Organometallic Reagent | Substrate | Key Intermediate | Final Product | Ref. |
|---|---|---|---|---|
| 2-Methylphenylmagnesium bromide | Hexanenitrile | Imine | This compound | masterorganicchemistry.comorganicchemistrytutor.com |
| Hexylmagnesium bromide | 2-Methylbenzonitrile | Imine | This compound | masterorganicchemistry.comorganicchemistrytutor.com |
Other organometallic reagents and coupling strategies, such as those involving organozinc or organocuprate reagents, can also be utilized for the synthesis of ketones. organic-chemistry.orgchadsprep.com
Oxidation Pathways for Ketone Synthesis
An alternative route to this compound is the oxidation of the corresponding secondary alcohol, 1-(2-methylphenyl)hexan-1-ol. This precursor alcohol can be synthesized via the Grignard reaction between 2-methylphenylmagnesium bromide and hexanal, or hexylmagnesium bromide and 2-methylbenzaldehyde.
Once the secondary alcohol is obtained, it can be oxidized to the target ketone. chemguide.co.uklibretexts.org A variety of oxidizing agents can accomplish this transformation efficiently. organic-chemistry.org Since secondary alcohols are oxidized to ketones without the risk of over-oxidation to carboxylic acids (a concern for primary alcohols), a range of reagents can be used. chemguide.co.uklibretexts.org
Commonly used oxidizing agents include:
Chromium-based reagents : Chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid (Jones oxidation), is a strong oxidizing agent that readily converts secondary alcohols to ketones. libretexts.orgyoutube.com Pyridinium chlorochromate (PCC) is a milder alternative that also effectively performs this oxidation. libretexts.org
Manganese-based reagents : Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent. Manganese dioxide (MnO₂) is a milder, selective reagent often used for oxidizing allylic and benzylic alcohols. researchgate.net
Other methods : Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and Dess-Martin periodinane (DMP) oxidation are modern, mild methods that avoid the use of heavy metals.
| Starting Material | Oxidizing Agent | Product | Typical Conditions | Ref. |
|---|---|---|---|---|
| 1-(2-Methylphenyl)hexan-1-ol | Chromic Acid (Jones Reagent) | This compound | Acetone, H₂SO₄, CrO₃ | libretexts.org |
| 1-(2-Methylphenyl)hexan-1-ol | Pyridinium Chlorochromate (PCC) | This compound | Dichloromethane (DCM) | libretexts.org |
| 1-(2-Methylphenyl)hexan-1-ol | Manganese Dioxide (MnO₂) | This compound | Solvent-free or in a non-polar solvent | researchgate.net |
Organocatalytic and Transition-Metal Catalyzed Routes
The primary method for synthesizing this compound is the Friedel-Crafts acylation of toluene with hexanoyl chloride. This reaction is an electrophilic aromatic substitution where the acyl group is introduced onto the aromatic ring. researchgate.netnih.gov The presence of a Lewis acid catalyst is crucial for the formation of the reactive acylium ion electrophile from the acyl chloride. researchgate.net
Traditional Lewis acids like aluminum chloride (AlCl₃) are commonly used. researchgate.netdocbrown.info However, there is a continuous drive to develop more environmentally benign and recyclable catalysts. Transition metal complexes and solid acid catalysts are at the forefront of this research. For instance, various metal-based catalysts have been explored for Friedel-Crafts type reactions, aiming to reduce catalyst loading and improve recyclability. researchgate.net The acylation of toluene with hexanoyl chloride will produce a mixture of ortho, meta, and para isomers. The methyl group of toluene is an ortho-, para-director. docbrown.infomdpi.com Therefore, this compound will be formed along with 1-(4-methylphenyl)hexan-1-one as the major product, and a smaller amount of the meta isomer. docbrown.info The isomeric products can then be separated using chromatographic techniques.
| Catalyst Type | Example | Role in Synthesis |
| Lewis Acid | Aluminum Chloride (AlCl₃) | Promotes the formation of the acylium ion from hexanoyl chloride, facilitating electrophilic attack on the toluene ring. researchgate.net |
| Transition Metal | Iron(III) Chloride (FeCl₃) | Acts as a Lewis acid catalyst, similar to AlCl₃, in Friedel-Crafts acylation reactions. researchgate.net |
| Heterogeneous | Zeolites (e.g., HBEA) | Offers advantages in catalyst separation and recycling in acylation processes, promoting greener chemistry. thieme-connect.com |
Functionalization and Derivatization of this compound
Once synthesized, this compound can be further modified at two key positions: the hexanone chain and the aromatic ring. These modifications allow for the creation of a diverse range of derivatives with potentially new chemical and biological properties.
Selective Halogenation at the Hexanone Chain (e.g., α-Chlorination)
The selective introduction of a halogen atom at the α-position of the carbonyl group is a valuable transformation. For this compound, this would involve chlorination at the carbon adjacent to the carbonyl group. This α-chlorination can be achieved using various reagents.
N-chlorosuccinimide (NCS) is a common and effective reagent for the α-chlorination of ketones. researchgate.netorganic-chemistry.org The reaction can be catalyzed by acids or performed under other specific conditions to promote the selective formation of the α-chloro ketone. Other chlorinating agents like sulfuryl chloride (SO₂Cl₂) can also be employed. organic-chemistry.org The resulting α-chloro-1-(2-methylphenyl)hexan-1-one is a versatile intermediate for further nucleophilic substitution reactions.
| Reagent | Conditions | Outcome |
| N-Chlorosuccinimide (NCS) | Acid catalysis | Selective α-chlorination of the hexanone chain. researchgate.netorganic-chemistry.org |
| Sulfuryl Chloride (SO₂Cl₂) | Varies | Can also be used for α-chlorination of ketones. organic-chemistry.org |
Aromatic Ring Functionalization via Substitution Reactions
The aromatic ring of this compound contains two substituents: a methyl group and a hexanoyl group. Both of these groups influence the position of subsequent electrophilic aromatic substitution reactions. The methyl group is an activating, ortho-, para-directing group, while the hexanoyl group is a deactivating, meta-directing group. docbrown.info
Due to the combined electronic effects of these two groups, predicting the exact regioselectivity of further substitutions can be complex. However, common electrophilic aromatic substitution reactions such as nitration, halogenation, and further acylation can be performed on the aromatic ring. For example, nitration would likely introduce a nitro group at a position directed by both existing groups. Halogenation of the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with an appropriate catalyst, which can offer regioselectivity depending on the reaction conditions. nih.gov
| Reaction Type | Reagents | Potential Product(s) |
| Nitration | Nitric Acid/Sulfuric Acid | Introduction of a nitro group onto the aromatic ring. |
| Halogenation | NBS or NCS with catalyst | Introduction of a bromine or chlorine atom onto the aromatic ring. nih.gov |
| Acylation | Acyl Chloride/Lewis Acid | Introduction of another acyl group, likely directed to a meta position relative to the existing hexanoyl group. |
Reaction Mechanisms and Reactivity Profiles
Electrophilic and Nucleophilic Reactions of the Ketone Carbonyl
The carbonyl group (C=O) is a site of significant reactivity due to the polarization of the carbon-oxygen double bond, rendering the carbon atom electrophilic and the oxygen atom nucleophilic.
Nucleophilic Addition to the Carbonyl Group
The electrophilic carbonyl carbon of 1-(2-Methylphenyl)hexan-1-one (B14163175) is susceptible to attack by nucleophiles. smolecule.com This fundamental reaction proceeds via the formation of a tetrahedral intermediate as the nucleophile bonds to the carbonyl carbon, causing the carbon to rehybridize from sp² to sp³. libretexts.org Unlike substitution reactions, ketones lack a leaving group, so the reaction is an addition. libretexts.org
Common nucleophiles for this reaction include:
Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, leading to the reduction of the ketone to the corresponding secondary alcohol, 1-(2-methylphenyl)hexan-1-ol.
Organometallic Reagents (e.g., Grignard reagents, organolithiums): These strong nucleophiles add an alkyl or aryl group to the carbonyl carbon. libretexts.orgyoutube.com For example, reaction with methylmagnesium bromide would yield 2-(2-methylphenyl)heptan-2-ol.
Cyanide: The cyanide ion (CN⁻) can add to the carbonyl group to form a cyanohydrin. libretexts.org
The reactivity of the carbonyl group in aldehydes is generally higher than in ketones due to greater bond polarization. libretexts.org The presence of two alkyl groups in a ketone, as in this compound, provides some steric hindrance and electronic stabilization to the carbonyl carbon compared to an aldehyde. libretexts.org
| Nucleophile | Reagent Example | Product Type |
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol |
| Organometallic | Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol |
| Cyanide | Sodium cyanide (NaCN) | Cyanohydrin |
| Amines | Primary amines (R-NH₂) | Imine |
Enolate Chemistry: Proton Abstraction and Anionic Reactivity
The carbon atoms adjacent to the carbonyl group, known as α-carbons, possess acidic protons. Deprotonation of an α-proton by a suitable base results in the formation of a resonance-stabilized enolate anion. masterorganicchemistry.com This enolate is a key reactive intermediate in a multitude of synthetic transformations. masterorganicchemistry.com
For this compound, proton abstraction can occur at the methylene (B1212753) (CH₂) group of the hexyl chain. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often employed to ensure complete and irreversible formation of the enolate. mnstate.edu Weaker bases, such as hydroxides or alkoxides, can also be used, but the equilibrium may not fully favor the enolate. masterorganicchemistry.com
The resulting enolate is a potent nucleophile and can participate in various reactions, including:
Alkylation: Reaction with alkyl halides in an Sₙ2 fashion to form a new carbon-carbon bond at the α-position. mnstate.edu
Aldol Addition: Reaction with another carbonyl compound (an aldehyde or ketone) to form a β-hydroxy ketone.
Halogenation: Reaction with halogens (Cl₂, Br₂, I₂) at the α-position. masterorganicchemistry.commnstate.edu
The choice of base and reaction conditions can influence the regioselectivity of enolate formation if there are two different α-carbons, though in this specific molecule, only one side has enolizable protons. bham.ac.uk
Potential for Michael Addition Reactions
Enolates can act as nucleophiles in conjugate addition reactions, specifically the Michael addition. wikipedia.orgmasterorganicchemistry.com This reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). libretexts.orgwikipedia.org
The enolate of this compound could potentially serve as a Michael donor. However, enolates derived from simple ketones are often strong bases and may not be the most efficient Michael donors. chemistrysteps.com Doubly stabilized enolates, such as those from β-dicarbonyl compounds, are typically better suited for this reaction. chemistrysteps.com
For the enolate of this compound to participate in a Michael addition, it would react with a suitable Michael acceptor, such as an α,β-unsaturated ketone or ester. The reaction proceeds through the nucleophilic attack of the enolate at the β-carbon of the unsaturated system. masterorganicchemistry.com While possible, the efficiency of this reaction would depend on the specific reactants and conditions employed. Some research indicates that highly basic enolates can participate in Michael additions under specific conditions, for instance with ortho-quinone methides. nih.gov
Reactions at the Aromatic Ring
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comuci.edu
Electrophilic Aromatic Substitution Patterns on the Methylphenyl Group
The aromatic ring in this compound has two substituents: a methyl group (-CH₃) and a hexanoyl group (-COC₅H₁₁). These substituents exert directing effects, influencing the position of incoming electrophiles.
Methyl Group (-CH₃): This is an activating, ortho-, para-directing group. minia.edu.egquora.com It donates electron density to the ring primarily through an inductive effect and hyperconjugation, making the ortho and para positions more electron-rich and thus more susceptible to electrophilic attack. quora.comdoubtnut.com
Hexanoyl Group (-COC₅H₁₁): The carbonyl group attached directly to the ring is a deactivating, meta-directing group. minia.edu.eg The carbonyl carbon is electron-withdrawing, pulling electron density from the aromatic ring and making it less reactive towards electrophiles. This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most likely site for substitution. minia.edu.eg
Influence of the o-Methyl Substituent on Regioselectivity and Reaction Rates
The o-methyl group is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. minia.edu.eg It directs incoming electrophiles to the positions ortho and para to itself. In the case of this compound, the positions ortho to the methyl group are C3 and C1 (which is substituted), and the position para to the methyl group is C5.
The hexanoyl group is deactivating and directs meta. The positions meta to the hexanoyl group are C3 and C5.
Therefore, both the activating methyl group and the deactivating hexanoyl group direct incoming electrophiles to the C3 and C5 positions. The C4 and C6 positions are sterically hindered and electronically disfavored. The activating nature of the methyl group will likely dominate, leading to a mixture of products with substitution primarily at the C3 and C5 positions. The reaction rate will be slower than that of toluene (B28343) due to the deactivating effect of the acyl group, but faster than that of a simple acyl benzene due to the activating methyl group.
| Substituent | Electronic Effect | Directing Influence |
| Methyl (-CH₃) | Activating, Electron-donating (+I, Hyperconjugation) | Ortho, Para |
| Hexanoyl (-COC₅H₁₁) | Deactivating, Electron-withdrawing (-I, -M) | Meta |
Reactivity of the Alkyl Chain
The hexanone chain provides several positions for chemical reactions, with the reactivity varying along the chain.
Alpha-Carbon Reactivity and Enolization
The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, is the most reactive position on the alkyl chain. The hydrogens attached to this carbon (α-hydrogens) are acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. libretexts.orgidc-online.com
Enolization:
Under both acidic and basic conditions, this compound can exist in equilibrium with its enol tautomer. libretexts.orglibretexts.org In the presence of a base, an α-hydrogen is removed to form an enolate ion, which is a key nucleophilic intermediate. pressbooks.pub In an acidic medium, the carbonyl oxygen is protonated, followed by the removal of an α-hydrogen by a weak base to form the enol. libretexts.org
The enolate anion of this compound is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon or the oxygen atom. libretexts.org Reactions with most electrophiles, such as alkyl halides, occur preferentially at the α-carbon, leading to the formation of a new carbon-carbon bond. This alkylation reaction is a fundamental method for elaborating the carbon skeleton of the molecule. pressbooks.pub
The table below summarizes the key aspects of alpha-carbon reactivity.
| Feature | Description | Conditions | Key Intermediate |
| Enolization | Tautomeric equilibrium between the keto and enol forms. | Acid or base catalysis. libretexts.org | Enol or Enolate. libretexts.org |
| Alpha-Halogenation | Substitution of one or more α-hydrogens with a halogen. | Acid or base catalysis with a halogen (e.g., Br₂, Cl₂). idc-online.com | Enol or Enolate. |
| Alkylation | Introduction of an alkyl group at the α-carbon. | A strong base (like LDA) followed by an alkyl halide. pressbooks.pub | Enolate. pressbooks.pub |
For an asymmetric ketone like this compound, the use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures would favor the formation of the kinetic enolate by removing a proton from the less substituted α-carbon (the -CH₂- group of the hexyl chain). In contrast, a smaller, weaker base at higher temperatures would favor the formation of the more thermodynamically stable enolate. pressbooks.pub
Reactions at Distal Carbons of the Hexanone Chain
Carbons further down the alkyl chain (beta, gamma, delta, etc.) are generally less reactive than the alpha-carbon. However, they can undergo reaction under specific conditions, often involving radical mechanisms or intramolecular processes. For instance, remote C-H bonds can be functionalized through strategies that involve the generation of a radical at a specific position. While specific studies on this compound are not prevalent, general methodologies for C-H functionalization could be applicable. escholarship.org
One such example is the potential for intramolecular hydrogen abstraction, known as a Hofmann-Löffler-Freytag type reaction, if the carbonyl group were to be converted to a suitable functionality (e.g., an N-haloamine). This would involve the generation of a nitrogen-centered radical that could abstract a hydrogen atom from a distal carbon, typically at the δ-position, leading to the formation of a new carbon-centered radical which could then be trapped.
Rearrangement Pathways and Mechanistic Studies
The structure of this compound allows for the possibility of various molecular rearrangements, particularly those involving the formation of carbocation intermediates.
Intramolecular Rearrangements Involving Carbocation Intermediates
Carbocation intermediates can be generated from this compound or its derivatives under various conditions, such as treatment with strong acids or through the loss of a leaving group from the alkyl chain. Once formed, these carbocations can undergo rearrangement to form a more stable carbocation. masterorganicchemistry.com The driving force for these rearrangements is the enhanced stability of the resulting carbocation (e.g., a secondary carbocation rearranging to a tertiary one). masterorganicchemistry.com
For example, if a hydroxyl group were introduced into the hexyl chain and subsequently protonated and eliminated as water, a carbocation would be formed. This carbocation could then undergo a hydride shift ( evitachem.comacs.org-hydride shift) or an alkyl shift to a more stable position. masterorganicchemistry.comwisconsin.edu
The table below outlines potential rearrangement scenarios.
| Initial Species | Condition | Intermediate | Rearrangement | Final Product (Example) |
| Alcohol derivative on the hexyl chain | Strong acid | Carbocation | evitachem.comacs.org-Hydride Shift | Rearranged alcohol or alkene |
| Protonated ketone | Strong acid | Oxocarbenium ion | Wagner-Meerwein type rearrangement | Rearranged ketone |
Such rearrangements are well-documented for various ketones and their derivatives, often leading to complex product mixtures unless the substrate is specifically designed to favor a particular pathway. thieme-connect.de
Conformational Analysis and its Impact on Reactivity
The three-dimensional shape, or conformation, of this compound can significantly influence its reactivity. The molecule possesses several rotatable single bonds, including the bond between the phenyl ring and the carbonyl group, and the various C-C bonds within the hexyl chain.
The rotation around the bond connecting the o-tolyl group to the carbonyl carbon is subject to steric hindrance from the ortho-methyl group. This restricted rotation can lead to the existence of different rotational isomers (conformers), which may have different ground-state energies and reactivity. conicet.gov.ar For reactions involving the aromatic ring or the carbonyl group, the preferred conformation will be the one that minimizes steric interactions while allowing for optimal orbital overlap.
The flexibility of the hexyl chain allows it to adopt numerous conformations. In reactions that proceed via a cyclic transition state, such as certain intramolecular hydrogen abstractions, the ability of the chain to adopt the required conformation is crucial. The energy barrier to achieving the necessary geometry will affect the reaction rate. Computational studies, such as those using Density Functional Theory (DFT), can provide insights into the relative energies of different conformers and the transition states of potential reactions. conicet.gov.arresearchgate.net
The interplay between the conformation of the aryl-carbonyl linkage and the flexible alkyl chain dictates the accessibility of different reactive sites and the stereochemical outcome of reactions.
Advanced Spectroscopic Characterization and Structural Elucidation
X-ray Crystallography for Solid-State Structure Determination
Analysis of Crystal Packing and Intermolecular Interactions
A theoretical analysis suggests that the crystal packing of 1-(2-Methylphenyl)hexan-1-one (B14163175) would be governed by a combination of weak intermolecular forces. These would primarily include:
Van der Waals forces: Arising from the temporary fluctuations in electron density, these forces would be significant due to the presence of the hexyl chain and the aromatic ring.
Dipole-dipole interactions: The carbonyl group (C=O) introduces a permanent dipole moment in the molecule, leading to electrostatic interactions between adjacent molecules.
Without experimental crystallographic data, a definitive description of the unit cell parameters, space group, and the specific arrangement of molecules within the crystal lattice remains speculative.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This analysis maps the electron distribution of a molecule within its crystalline environment.
For this compound, a Hirshfeld surface analysis would be instrumental in:
Identifying and quantifying different types of intermolecular contacts: It would provide precise percentages of H···H, C···H, O···H, and other contacts, offering a detailed fingerprint of the crystal packing.
Visualizing close contact regions: The d_norm surface would highlight the regions of significant intermolecular interactions, such as potential hydrogen bonds or other close contacts, which appear as red spots on the surface.
Analyzing π-π stacking: The shape index and curvedness plots derived from the Hirshfeld surface would reveal the presence or absence of π-π stacking interactions between the aromatic rings of adjacent molecules.
In the absence of the necessary crystallographic information file (CIF) for this compound, a Hirshfeld surface analysis cannot be performed.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the electronic behavior of 1-(2-methylphenyl)hexan-1-one (B14163175). These methods provide a microscopic view of the molecule's structure and potential for chemical reactions.
Density Functional Theory (DFT) Applications for Molecular Geometry and Energy
The optimized geometry provides a theoretical three-dimensional model of the molecule. The total energy calculated through DFT is a key indicator of the molecule's thermodynamic stability. Lower energy values correspond to more stable molecular structures. These calculations form the basis for further computational analyses, including vibrational frequency calculations and the prediction of spectroscopic properties.
Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wpmucdn.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, FMO analysis can predict its behavior in various chemical reactions. The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack. Generally, the HOMO is located on the more electron-rich parts of the molecule, making them susceptible to electrophilic attack, while the LUMO is on the electron-deficient parts, which are prone to nucleophilic attack. malayajournal.org In aromatic ketones, the HOMO is often distributed over the phenyl ring and the carbonyl oxygen, while the LUMO may be concentrated on the carbonyl carbon and the aromatic ring. This distribution helps in predicting how this compound will interact with other reagents. The energies of these orbitals can be calculated using DFT methods. iucr.org
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These values are hypothetical and serve for illustrative purposes. Actual values would be obtained from specific DFT calculations.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. ebsco.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational landscape of a molecule like this compound. nih.gov The flexibility of the hexyl chain and the rotation around the bond connecting the carbonyl group to the phenyl ring mean that the molecule can adopt numerous conformations.
MD simulations can explore this conformational space by simulating the molecule's behavior at a given temperature. wikipedia.org This allows for the identification of the most populated and energetically favorable conformations in a given environment (e.g., in a specific solvent). The results of MD simulations can be used to understand how the molecule's shape changes over time and how these changes might influence its reactivity and interaction with other molecules. For instance, the accessibility of the carbonyl group for a reaction might depend on the molecule's instantaneous conformation.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. nih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. github.ioarxiv.org By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. frontiersin.org
The accuracy of these predictions depends on the level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM). github.io For complex molecules, a conformational search and Boltzmann averaging of the chemical shifts of the most stable conformers are often necessary to obtain results that are in good agreement with experimental spectra. github.io
Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |
| Carbonyl C | 202.5 | 203.1 |
| Aromatic C (ipso) | 137.8 | 138.2 |
| Aromatic C (ortho, with methyl) | 136.5 | 136.9 |
| Aromatic C (meta) | 128.9 | 129.3 |
| Aromatic C (para) | 130.2 | 130.6 |
| Methyl C | 21.1 | 21.5 |
Note: These values are hypothetical and for illustrative purposes. Actual values would depend on specific calculations and experimental conditions.
Modeling Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For this compound, one could model various reactions, such as its reduction to the corresponding alcohol or its reaction with a nucleophile at the carbonyl carbon. DFT calculations can be used to locate the structures of the transition states and calculate their energies. This information provides a detailed, step-by-step picture of how the reaction proceeds, including the breaking and forming of bonds. Such studies are crucial for understanding the reactivity of the compound and for designing new synthetic routes. mdpi.com
Synthetic Applications in Advanced Organic Chemistry
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
1-(2-Methylphenyl)hexan-1-one (B14163175) serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. solubilityofthings.com Its utility stems from the reactivity of both the ketone functional group and the aromatic ring. The carbonyl group can undergo nucleophilic addition, reduction to an alcohol, or can be a site for condensation reactions. evitachem.com The aromatic ring, activated by the methyl group, is amenable to electrophilic substitution reactions, allowing for further functionalization.
This compound and its derivatives are instrumental in creating intricate molecular frameworks that are often the backbones of pharmaceuticals, agrochemicals, and materials with specific properties. solubilityofthings.comevitachem.com For instance, derivatives of similar aryl ketones are used in the synthesis of heterocyclic compounds, which are prevalent in biologically active molecules. mdpi.com The strategic placement of the methyl group on the phenyl ring also allows for the investigation of steric and electronic effects in various chemical transformations.
Precursor for Diversified Chemical Scaffolds (e.g., Chloro-keto derivatives)
A significant application of this compound is its role as a precursor for a diverse array of chemical scaffolds. A notable example is its conversion to chloro-keto derivatives. For instance, the related compound, 7-chloro-1-(2-methylphenyl)heptan-1-one, is synthesized as an intermediate for more complex molecules. The introduction of a chlorine atom at the terminus of the aliphatic chain provides a reactive handle for subsequent nucleophilic substitution reactions, enabling the attachment of various functional groups such as amines or thiols.
The synthesis of such halogenated derivatives often involves multi-step processes. These chloro-substituted ketones can then be used to build larger, more complex structures with potential applications in medicinal chemistry and materials science. evitachem.com The ability to selectively introduce a halogen allows for the targeted modification of the molecule's properties.
Utilization in the Development of Novel Synthetic Methodologies
The reactivity of this compound and its analogues makes them useful substrates in the development and optimization of new synthetic methods. jst.go.jp For example, the development of new catalytic systems for C-H bond activation and functionalization often utilizes ketone-containing compounds to test the scope and limitations of the new methodology. acs.org
Furthermore, the synthesis of complex structures from simpler starting materials like this compound can drive the innovation of more efficient and selective chemical reactions. solubilityofthings.com Research in this area focuses on creating new ways to form carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in organic synthesis. The insights gained from studying the reactions of this ketone can lead to the discovery of novel catalysts and reaction conditions that can be applied to a broader range of substrates. jst.go.jp
Case Studies in Mechanistic Organic Chemistry through Derivatization
The derivatization of this compound provides valuable case studies for understanding reaction mechanisms in organic chemistry. By introducing different functional groups and observing their effect on reaction outcomes, chemists can elucidate the electronic and steric factors that govern chemical transformations.
For example, studying the rates and regioselectivity of reactions involving derivatives of this compound can provide insight into the transition states and intermediates of a particular reaction. Isotope labeling studies, where a hydrogen atom is replaced by its heavier isotope deuterium, can be used to determine if a particular C-H bond is broken in the rate-determining step of a reaction. acs.org Such mechanistic studies are crucial for the rational design of new synthetic strategies and for optimizing existing ones. The insights gained from these studies contribute to the fundamental understanding of chemical reactivity.
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR resolve aromatic protons (δ 7.2–7.4 ppm) and ketone carbonyl signals (δ 205–210 ppm).
- IR spectroscopy : Confirm the ketone group via C=O stretch (~1700 cm⁻¹).
- HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment .
- X-ray crystallography : Employ SHELX software for structural refinement, particularly for resolving torsional angles in the hexanone chain .
What are the known pharmacological applications of this compound based on structural analogs?
Basic
While direct data is limited, piperidine and pyrrolidine derivatives (e.g., 1-(2-Methylphenyl)piperidin-4-one) show activity as:
- Dopamine reuptake inhibitors : Analogous to controlled substances like MPHP (4’-methyl-alpha-pyrrolidinohexiophenone) .
- Anticholinergic agents : Modulating muscarinic receptors in neurodegenerative studies .
How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?
Q. Advanced
- Replication studies : Standardize assay conditions (e.g., cell lines, solvent controls).
- Purity validation : Use HPLC (≥99% purity) to exclude impurities as confounding factors .
- Structural confirmation : Cross-validate with X-ray data (SHELX-refined structures) to rule out isomerism .
What computational approaches predict the physicochemical properties and reactivity of this compound?
Q. Advanced
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites.
- Molecular docking : Screen against targets like monoamine transporters using AutoDock Vina.
- ADMET prediction : Use QikProp or SwissADME to estimate logP (∼3.5) and metabolic stability .
What regulatory considerations impact the procurement and handling of this compound?
Q. Advanced
- Controlled substance analogs : DEA lists structurally similar compounds (e.g., MPHP) as Schedule I, requiring DEA licensure for procurement .
- Safety protocols : Follow OSHA guidelines for ketone handling (ventilation, PPE) due to volatility and potential neurotoxicity .
How can enantiomeric separation be achieved for chiral derivatives of this compound?
Q. Advanced
- Chiral HPLC : Use polysaccharide-based columns (Chiralpak IA/IB) with hexane:isopropanol mobile phases.
- Supercritical Fluid Chromatography (SFC) : Optimize CO₂ co-solvents (e.g., methanol) for faster resolution.
- Circular Dichroism (CD) : Validate enantiopurity post-separation .
What challenges arise in elucidating the metabolic pathways of this compound in in vitro models?
Q. Advanced
- Metabolite identification : Use LC-MS/MS with high-resolution Orbitrap systems to detect hydroxylated or N-dealkylated products.
- Enzyme kinetics : Screen CYP450 isoforms (e.g., CYP2D6) using human liver microsomes.
- Matrix effects : Normalize data with isotopically labeled internal standards to mitigate ion suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
